molecular formula C5H10O3 B3054843 1,2-Propanediol, 2-acetate CAS No. 6214-01-3

1,2-Propanediol, 2-acetate

Cat. No. B3054843
CAS RN: 6214-01-3
M. Wt: 118.13 g/mol
InChI Key: YJNKLTDJZSXVHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Propanediol, 2-acetate (also known as propylene diacetate or PGDA ) is a chemical compound with the molecular formula C7H12O4 . It is an important platform chemical used in various industrial applications. PGDA is commonly employed as a monomer for producing unsaturated polyester resins, antifreeze agents, liquid detergents, biofuels, cosmetics, and food products .


Molecular Structure Analysis

The chemical structure of This compound is represented as follows:

Scientific Research Applications

Catalytic Conversion Processes

1,2-Propanediol can be selectively converted into other valuable chemicals through various catalytic processes. For instance, it can be transformed into 1,2-propanediol under nitrogen pressure using 2-propanol as a hydrogen source (Gandarias et al., 2011). Another study showed that vapor-phase catalytic dehydration of 1,2-propanediol could produce propanal, with silica-supported silicotungstic acid showing high catalytic activity (Mori et al., 2009).

Fermentation Processes

1,2-Propanediol can be produced from renewable sugars through fermentation. Thermoanaerobacterium thermosaccharolyticum, a naturally occurring organism, can ferment a range of sugars to 1,2-propanediol, providing an environmentally friendly route to this chemical (Altaras et al., 2001).

Metabolic Engineering

Metabolic engineering of microorganisms like Escherichia coli has been explored for the production of 1,2-propanediol. By expressing specific genes, E. coli can produce enantiomerically pure R-1,2-propanediol from glucose, indicating the potential for biotechnological production of this compound (Altaras & Cameron, 1999).

Oxidation Processes

Selective catalytic oxidation of 1,2-propanediol to various acids such as lactic, formic, and acetic acids has been achieved using Ag nanoparticles. The particle size of Ag nanoparticles influences the selectivity of the oxidation products (Feng et al., 2015).

Nanocrystalline Material Synthesis

1,2-Propanediol can be involved in the synthesis of nanocrystalline rare earth oxides. For instance, yttrium acetate hydrate in 1,2-propanediol at high temperatures can yield Y2O3 with a small crystallite size and large surface area, demonstrating its role in material science applications (Hosokawa et al., 2008).

Future Directions

Researchers continue to explore ways to enhance microbial production of PGDA. Advances in metabolic engineering, strain optimization, and fermentation techniques are expected to improve yields and reduce environmental impact. The future of PGDA lies in sustainable and efficient bioprocesses .

properties

IUPAC Name

1-hydroxypropan-2-yl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3/c1-4(3-6)8-5(2)7/h4,6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJNKLTDJZSXVHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00863713
Record name 1,2-Propanediol, 2-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00863713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6214-01-3
Record name 1,2-Propanediol, 2-acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006214013
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Propanediol, 2-acetate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,2-Propanediol, 2-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00863713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Propanediol, 2-acetate
Reactant of Route 2
Reactant of Route 2
1,2-Propanediol, 2-acetate
Reactant of Route 3
Reactant of Route 3
1,2-Propanediol, 2-acetate
Reactant of Route 4
1,2-Propanediol, 2-acetate
Reactant of Route 5
Reactant of Route 5
1,2-Propanediol, 2-acetate
Reactant of Route 6
1,2-Propanediol, 2-acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.